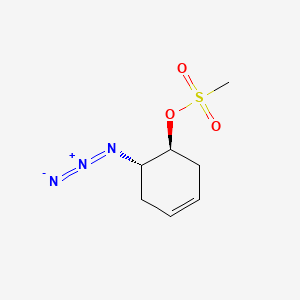
(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is a chemical compound that features an azido group and a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate typically involves the azidation of a cyclohexene derivative followed by esterification with methanesulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the esterification process. The azidation step may involve the use of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Methanesulfonyl Chloride (CH3SO2Cl): Used for esterification.
Triethylamine (Et3N): Used as a base to neutralize acids formed during reactions.
Dimethylformamide (DMF): A polar aprotic solvent used to facilitate nucleophilic substitution.
Major Products
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl Methanesulfonate: Lacks the azido group, making it less reactive in certain types of reactions.
6-Azidocyclohex-3-en-1-ol: Similar structure but lacks the methanesulfonate ester, affecting its reactivity and solubility.
Uniqueness
(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is unique due to the presence of both the azido group and the methanesulfonate ester. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Propiedades
Fórmula molecular |
C7H11N3O3S |
|---|---|
Peso molecular |
217.25 g/mol |
Nombre IUPAC |
[(1S,6S)-6-azidocyclohex-3-en-1-yl] methanesulfonate |
InChI |
InChI=1S/C7H11N3O3S/c1-14(11,12)13-7-5-3-2-4-6(7)9-10-8/h2-3,6-7H,4-5H2,1H3/t6-,7-/m0/s1 |
Clave InChI |
KZRNCXIYMRJZEN-BQBZGAKWSA-N |
SMILES isomérico |
CS(=O)(=O)O[C@H]1CC=CC[C@@H]1N=[N+]=[N-] |
SMILES canónico |
CS(=O)(=O)OC1CC=CCC1N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)

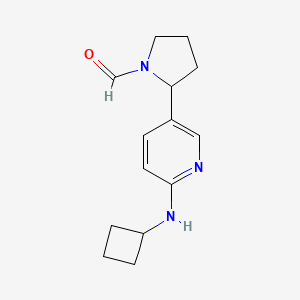

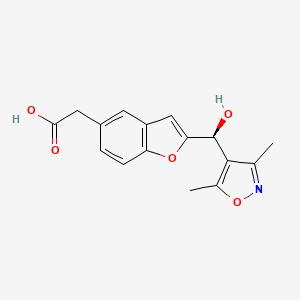
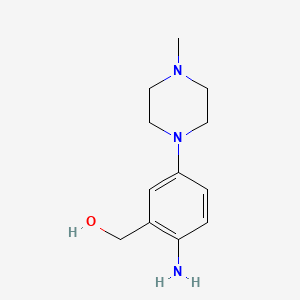



![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
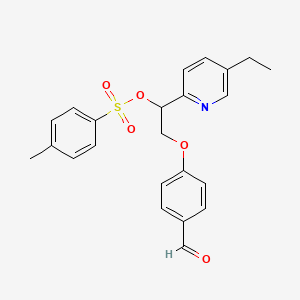
![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)

